molecular formula C16H13NO3 B1292863 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione CAS No. 611187-05-4

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

Cat. No.: B1292863
CAS No.: 611187-05-4
M. Wt: 267.28 g/mol
InChI Key: LHIDMDRTGMUMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyloxy group attached to the isoquinoline core, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize metal-free conditions and environmentally friendly reagents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the dione to dihydroisoquinoline derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroisoquinoline derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is a synthetic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C16H13NO3C_{16}H_{13}NO_3 and features a unique isoquinoline structure with a benzyloxy substituent. Its structural characteristics allow for significant interactions with various biological targets, enhancing its pharmacological potential.

1. Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on several enzymes critical for cellular processes:

  • Tyrosyl DNA Phosphodiesterase 2 (TDP2) : This enzyme is involved in DNA repair mechanisms. The compound has shown promising inhibition with IC50 values in the low micromolar range, suggesting potential applications in cancer therapy by targeting DNA damage repair pathways .
  • Metalloenzymes : The compound has demonstrated inhibitory activity against various metalloenzymes, including influenza endonuclease and HIV-1 reverse transcriptase. These activities highlight its potential as an antiviral agent .

2. Anticancer Properties

Isoquinoline derivatives, including this compound, have been investigated for their anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells through the modulation of key signaling pathways . Its ability to inhibit TDP2 also positions it as a candidate for further development in cancer therapeutics.

3. Antimicrobial Activity

The compound has shown antimicrobial properties against various pathogens. Preliminary studies indicate effectiveness against both bacterial and fungal strains, suggesting its potential use in treating infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Variations in substituents on the isoquinoline core can enhance or diminish its interaction with biological targets. For instance:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased potency against TDP2
Alteration of the benzyloxy group positionChanges in binding affinity and selectivity

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on TDP2 Inhibition : A recent investigation demonstrated that derivatives of this compound effectively inhibit TDP2 activity in vitro, leading to enhanced sensitivity of cancer cells to chemotherapeutic agents .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Candida albicans, revealing significant inhibition zones compared to control treatments .

Properties

IUPAC Name

2-phenylmethoxy-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15-10-13-8-4-5-9-14(13)16(19)17(15)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIDMDRTGMUMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the key structural features of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione as revealed by the study?

A1: The study used X-ray crystallography to determine that this compound exists primarily in its keto form. [] The molecule features a nearly planar isoquinoline ring system with minimal deviation from planarity (mean deviation = 0.0424 Å). Additionally, the two aromatic rings within the molecule are nearly coplanar, exhibiting a dihedral angle of only 4.2° between them. [] This information suggests the molecule likely has significant conjugation across the two rings.

Q2: How does this compound form a three-dimensional structure in its crystal form?

A2: In the crystalline state, this compound molecules interact with each other through a combination of weak intermolecular forces. These include C—H⋯O hydrogen bonds and C—H⋯π interactions. [] These interactions, while weak individually, collectively contribute to the formation of a stable three-dimensional crystal lattice structure.

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